N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride
Description
N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride is an organic compound with the molecular formula C18H24ClNO It is a hydrochloride salt form of N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine, which is characterized by the presence of phenoxy groups attached to a pentanamine backbone
Properties
CAS No. |
62232-41-1 |
|---|---|
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19-14-8-3-9-15-20-17-12-6-7-13-18(17)21-16-10-4-2-5-11-16;/h2,4-7,10-13,19H,3,8-9,14-15H2,1H3;1H |
InChI Key |
ROWDJVNXLHJOKH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCOC1=CC=CC=C1OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-phenoxyphenol with an appropriate alkyl halide to form 2-phenoxyphenoxyalkane.
Amination: The intermediate is then subjected to amination using N-methylamine to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenoxy ketones, while reduction can produce corresponding amines.
Scientific Research Applications
N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy groups may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-phenoxy-2-phenyl-1-pentanamine hydrochloride
- 4-phenoxy-5-phenyl-1-pentanamine hydrochloride
- 5-phenyl-5-(4-pyridinyl)-1-pentanamine hydrochloride
Uniqueness
N-methyl-5-(2-phenoxyphenoxy)pentan-1-amine;hydrochloride is unique due to the presence of two phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
